N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c1-10-5-4-6-11(9-10)15-18-19-16(24-15)17-14(21)12-7-2-3-8-13(12)20(22)23/h2-9H,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVADTGOLCQKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is . The compound consists of a thiadiazole ring substituted with a 3-methylphenyl group and a nitrobenzamide moiety. The presence of the thiadiazole structure is crucial as it is known for its ability to interact with various biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole nucleus have shown potent activity against both Gram-positive and Gram-negative bacteria. Specifically, this compound has demonstrated significant antibacterial efficacy:
- Against Gram-positive bacteria: Effective against strains such as Staphylococcus aureus and Bacillus cereus.
- Against Gram-negative bacteria: Limited effectiveness was noted; however, some derivatives exhibit activity against resistant strains of Helicobacter pylori.
The Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported to be lower than those of standard antibiotics like ampicillin and streptomycin, indicating superior potency in some cases .
Antifungal Activity
Thiadiazole derivatives have also shown promise in antifungal applications. Studies indicate that compounds similar to this compound exhibit antifungal activity against pathogenic fungi such as Aspergillus niger and Candida albicans. The MIC values for these compounds often surpass those of traditional antifungal agents like fluconazole .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity: Thiadiazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Disruption of Membrane Integrity: The compound may disrupt microbial cell membranes, leading to increased permeability and cell death.
- Interference with Nucleic Acid Synthesis: Some studies suggest that these compounds can interfere with DNA or RNA synthesis in microbes, further inhibiting their growth.
Case Studies and Research Findings
Several research articles provide insights into the biological activity of thiadiazole derivatives:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Properties of Selected Analogs
Key Observations :
- Substituent Position: The position of the nitro group (2-nitro vs. 3-nitro) on the benzamide ring significantly alters electronic properties.
- Thiadiazole Modifications : The 3-methylphenyl group in the target compound may improve lipophilicity compared to ethylsulfanyl () or 2-methylpropyl () substituents, affecting membrane permeability in biological systems .
- Hybrid Structures : Compounds like those in integrate triazole and benzothiazole moieties, which enhance antimicrobial activity due to synergistic effects, though the target compound lacks this complexity .
Physicochemical Properties
- Melting Points : Thiadiazole derivatives with bulkier substituents (e.g., 4-chlorobenzyl in ) exhibit higher melting points (132–170°C) due to enhanced intermolecular forces . The target compound’s 3-methylphenyl group may lower its melting point compared to chlorinated analogs.
- Solubility : Methoxy groups () improve aqueous solubility, whereas the nitro group in the target compound may reduce it, favoring organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
